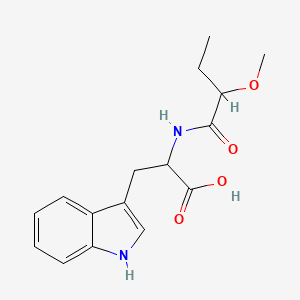![molecular formula C15H16N2O4 B6662341 2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid](/img/structure/B6662341.png)
2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid is a complex organic compound featuring an oxazole ring, a phenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The phenyl and butanoic acid groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and butanoic acid groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazole derivatives with different functional groups.
Scientific Research Applications
2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in nucleophilic and electrophilic reactions, influencing the compound’s biological activity . The phenyl and butanoic acid groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar biological activities and structural features.
Benzoxazoles: Have comparable chemical properties and applications.
Isoxazoles: Exhibit similar reactivity and potential therapeutic uses.
Uniqueness
2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid is unique due to its specific combination of an oxazole ring, phenyl group, and butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-15(14(19)20,11-7-5-4-6-8-11)17-13(18)12-10(2)21-9-16-12/h4-9H,3H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYLOCAVJARGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=C(OC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-2-[[1-(4-methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]propanoic acid](/img/structure/B6662259.png)
![2-[(4-Chlorophenyl)methyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B6662273.png)
![2-[Cyclopropyl-(1-ethylindole-3-carbonyl)amino]acetic acid](/img/structure/B6662281.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-propan-2-yloxybenzoic acid](/img/structure/B6662294.png)
![2-[1,3-Dihydro-2-benzofuran-5-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662302.png)
![2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B6662308.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid](/img/structure/B6662313.png)
![2-[(4-Chloro-1-methylpyrrole-2-carbonyl)-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662321.png)

![3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid](/img/structure/B6662332.png)
![2-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid](/img/structure/B6662337.png)

![2-(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)-2-phenylbutanoic acid](/img/structure/B6662345.png)
![2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid](/img/structure/B6662352.png)
